1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride
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Overview
Description
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride is a compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a phenyl group, making it a valuable target for research and industrial applications.
Preparation Methods
The synthesis of 1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride can be achieved through several methods:
Chemical Reactions Analysis
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-phenyl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide and N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide share structural similarities
Uniqueness: The presence of the pyrrolidine ring and the specific substitution pattern on the phenyl group make this compound unique.
Properties
IUPAC Name |
1-phenyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-12-15(2)19(16(3)13-14)21-20(23)18-10-7-11-22(18)17-8-5-4-6-9-17;/h4-6,8-9,12-13,18H,7,10-11H2,1-3H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCOUGYIVJVVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C3=CC=CC=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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